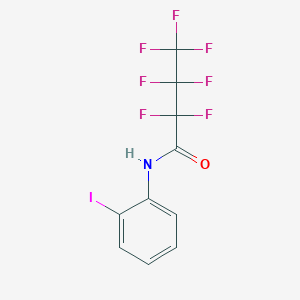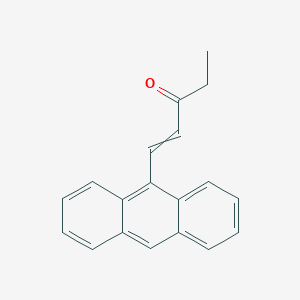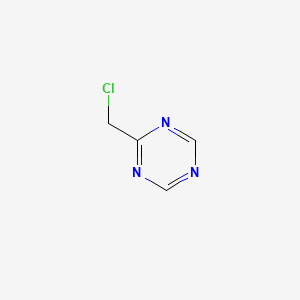
2-(Chloromethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1,3,5-triazine is a heterocyclic organic compound that contains a triazine ring substituted with a chloromethyl group. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. The chloromethyl group attached to the triazine ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3,5-triazine typically involves the chloromethylation of 1,3,5-triazine. One common method is the reaction of 1,3,5-triazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the triazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to optimize production efficiency.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted triazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized triazines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted triazines, which have applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-(Chloromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of dyes, pigments, and polymers.
Biology: The compound is utilized in the development of bioactive molecules, including antimicrobial and anticancer agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.
作用機序
The mechanism of action of 2-(Chloromethyl)-1,3,5-triazine involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, allowing it to readily react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potent bioactive compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
類似化合物との比較
2-Chloromethyl-4-methoxyl-3,5-dimethylpyridine: This compound shares the chloromethyl group but differs in the heterocyclic ring structure and substituents.
2-Chloromethyl-4(3H)-quinazolinone: Another compound with a chloromethyl group, used in the synthesis of anticancer agents.
Uniqueness: 2-(Chloromethyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. The presence of three nitrogen atoms in the ring enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
30361-82-1 |
|---|---|
分子式 |
C4H4ClN3 |
分子量 |
129.55 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C4H4ClN3/c5-1-4-7-2-6-3-8-4/h2-3H,1H2 |
InChIキー |
IXOJGFDRZRKILF-UHFFFAOYSA-N |
正規SMILES |
C1=NC=NC(=N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea](/img/structure/B14171264.png)
![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)
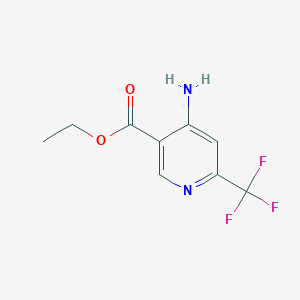
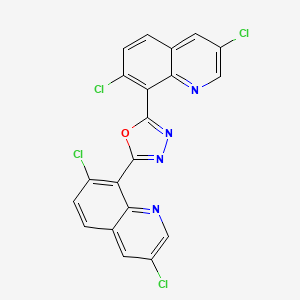
![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)
![N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide](/img/structure/B14171282.png)
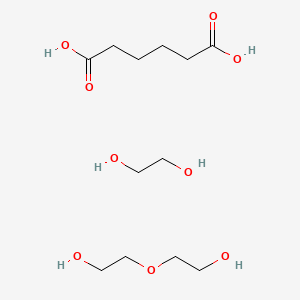
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)
